1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene
Description
1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of two chlorine atoms and an ethoxyphenoxy group attached to a benzene ring
Properties
IUPAC Name |
1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O3/c1-2-20-13-7-9-14(10-8-13)21-11-4-12-22-17-15(18)5-3-6-16(17)19/h3,5-10H,2,4,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUHDMOBGTVKEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene typically involves the reaction of 1,3-dichlorobenzene with 3-(4-ethoxyphenoxy)propyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the chlorine atoms, resulting in the formation of dechlorinated derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
Phenolic derivatives: Formed through nucleophilic substitution.
Aldehydes and carboxylic acids: Formed through oxidation.
Dechlorinated derivatives: Formed through reduction.
Scientific Research Applications
1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-dichloro-3-[3-(4-ethoxyphenoxy)propoxy]benzene
- 1,4-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene
- 1,3-dichloro-2-[3-(3-ethoxyphenoxy)propoxy]benzene
Uniqueness
1,3-dichloro-2-[3-(4-ethoxyphenoxy)propoxy]benzene is unique due to its specific substitution pattern on the benzene ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, as it can exhibit distinct chemical and biological properties compared to its similar counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
